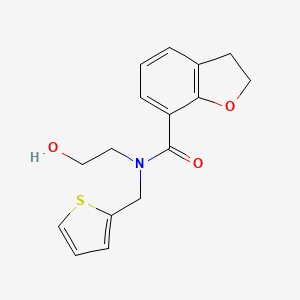![molecular formula C17H21N3O4S B5351149 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5351149.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine, commonly known as DSP-4, is a chemical compound that has been widely studied for its potential applications in scientific research. DSP-4 belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
作用機序
DSP-4 acts as a selective neurotoxin that specifically targets noradrenergic neurons in the brain. DSP-4 is taken up by noradrenergic neurons and causes the release of noradrenaline, which in turn leads to the degeneration of these neurons. This selective neurotoxicity makes DSP-4 a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DSP-4 has been found to have a variety of biochemical and physiological effects. In addition to its selective neurotoxicity, DSP-4 has been shown to decrease the levels of noradrenaline and dopamine in the brain. DSP-4 has also been found to affect the function of various neurotransmitter systems, including serotonin and acetylcholine.
実験室実験の利点と制限
One of the major advantages of using DSP-4 in lab experiments is its selective neurotoxicity, which allows researchers to specifically target noradrenergic neurons in the brain. However, there are also some limitations to using DSP-4. For example, the neurotoxic effects of DSP-4 can be irreversible, which can limit its usefulness in some experimental settings.
将来の方向性
There are many potential future directions for research on DSP-4. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. DSP-4 has also been studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, researchers are continuing to explore the role of the noradrenergic system in various physiological and pathological conditions, which may lead to new insights into the mechanisms underlying these conditions.
合成法
DSP-4 is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield DSP-4.
科学的研究の応用
DSP-4 has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of neuroscience, where DSP-4 has been used as a tool to study the noradrenergic system. DSP-4 has also been studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-6-7-16(15(13-14)24-2)25(21,22)20-11-9-19(10-12-20)17-5-3-4-8-18-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPWFMQDDDPVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5351079.png)
![1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5351103.png)
![5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5351111.png)



![1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5351126.png)
![8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5351127.png)
![4-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5351131.png)
![N~2~-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5351143.png)
![2-methyl-3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5351170.png)
![methyl 2-{[5-(2-cyano-3-methoxy-3-oxo-1-propen-1-yl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5351176.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B5351181.png)